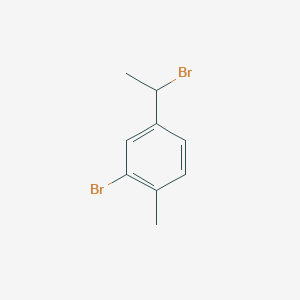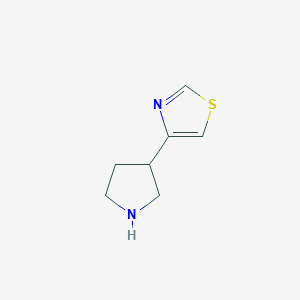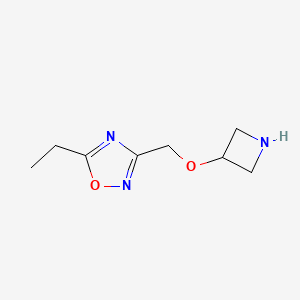![molecular formula C10H9FN2O B13527885 [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine: is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-fluorobenzoyl chloride with hydroxylamine to form 2-fluorobenzohydroxamic acid This intermediate then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and environmentally friendly solvents to ensure cost-effectiveness and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical probe.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors involved in diseases.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring provides stability and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
- [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanamine
- [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanamine
- [5-(2-Bromophenyl)-1,2-oxazol-3-yl]methanamine
Uniqueness: The presence of the fluorophenyl group in [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro- and bromo- counterparts. This makes it particularly valuable in applications requiring high specificity and stability.
Eigenschaften
Molekularformel |
C10H9FN2O |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10/h1-5H,6,12H2 |
InChI-Schlüssel |
HSOXYBOLSDBFKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)




![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)





![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)
